molecular formula C13H21N3O2S B2486669 (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate CAS No. 871727-59-2

(R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate

Katalognummer: B2486669
CAS-Nummer: 871727-59-2
Molekulargewicht: 283.39
InChI-Schlüssel: KMJYDFOIIPQZMG-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group

Eigenschaften

IUPAC Name

tert-butyl (2R)-2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-6-10(16)9-8-19-11(14-4)15-9/h8,10H,5-7H2,1-4H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYDFOIIPQZMG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Pool Derivatization from (R)-Proline

(R)-Proline, a naturally occurring chiral secondary amine, is a common starting material. The synthetic pathway involves:

  • Protection of the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) to form (R)-tert-butyl pyrrolidine-1-carboxylate.
  • Oxidation of the carboxylic acid to a ketone at position 2 via a two-step reduction-oxidation sequence:
    • Reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).
    • Oxidation to a ketone with pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

This ketone intermediate enables subsequent thiazole ring formation through cyclocondensation reactions.

Asymmetric Synthesis via Catalytic Hydrogenation

For scalable production, asymmetric hydrogenation of pyrrolidine precursors offers enantiomeric excess (ee) >98%. Key steps include:

  • Preparation of a prochiral enamide via condensation of a β-keto ester with a chiral auxiliary.
  • Hydrogenation using a Ru-BINAP catalyst to induce the (R)-configuration.

Thiazole Ring Construction and Functionalization

The 2-(methylamino)thiazol-4-yl group is introduced via Hantzsch thiazole synthesis or cross-coupling reactions .

Hantzsch Thiazole Synthesis

This method involves reacting a thioamide with an α-halo carbonyl compound :

  • Methylthioamide preparation : Methylamine is treated with carbon disulfide (CS₂) to form methyl dithiocarbamate, followed by alkylation with methyl iodide.
  • Cyclocondensation : The pyrrolidine ketone (from Section 1.1) reacts with methylthioamide and α-bromoacetophenone in ethanol under reflux (12–16 h) to yield the thiazole ring.

Reaction conditions :

  • Solvent: Ethanol or DCM
  • Temperature: 80°C (reflux)
  • Catalyst: Triethylamine (Et₃N) or sodium ethoxide (NaOEt)
  • Yield: 44–60%

Suzuki-Miyaura Cross-Coupling

For late-stage diversification, Suzuki coupling attaches pre-formed thiazole boronic acids to halogenated pyrrolidines:

  • Halogenation : (R)-tert-butyl 2-bromopyrrolidine-1-carboxylate is prepared via Appel reaction (CBr₄, PPh₃).
  • Coupling : Reaction with 2-(methylamino)thiazol-4-ylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C.

Optimization data :

Parameter Value
Catalyst loading 5 mol% Pd(PPh₃)₄
Base Na₂CO₃
Yield 65–72%

Methylamino Group Installation

Post-thiazole formation, the methylamino group is introduced via reductive amination or nucleophilic substitution :

Reductive Amination

  • Imine formation : The thiazole-2-carbaldehyde intermediate reacts with methylamine in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.

Conditions :

  • pH: 6–7 (acetic acid buffer)
  • Temperature: 25°C
  • Yield: 78%

Nucleophilic Substitution

A bromide at thiazole position 2 is displaced by methylamine:

  • Bromination : Thiazole-2-thiol is treated with N-bromosuccinimide (NBS) in DMF.
  • Amination : Methylamine (2 equiv) in DCM at 40°C for 6 h.

Stereochemical Control and Resolution

Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation :

  • Chiral HPLC : Uses a Chiralpak AD-H column with hexane/isopropanol (85:15) eluent.
  • Diastereomers : (R)- and (S)-enantiomers form salts with (1S)-camphorsulfonic acid, separated by crystallization.

Analytical Characterization

Critical quality attributes are verified through:

  • NMR : δ 1.42 (s, 9H, Boc), 3.01 (s, 3H, NCH₃), 4.21 (m, 1H, pyrrolidine-H).
  • LCMS : [M+H]⁺ = 312.2 (calculated), 312.1 (observed).
  • HPLC purity : >99% (C18 column, acetonitrile/H₂O gradient).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch synthesis One-pot reaction Moderate regioselectivity 44–60
Suzuki coupling High functional tolerance Requires pre-formed boronic acid 65–72
Reductive amination Mild conditions Over-reduction risks 70–78

Industrial-Scale Considerations

  • Cost efficiency : Hantzsch synthesis minimizes metal catalyst use.
  • Sustainability : Ethanol as solvent reduces environmental impact vs. DCM.
  • Process safety : NaBH₃CN requires strict pH control to avoid HCN release.

Emerging Methodologies

  • Photoredox catalysis : Enables C–H functionalization for direct thiazole coupling.
  • Biocatalysis : Ketoreductases for asymmetric ketone reduction (ee >99%).

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine, enabling further functionalization.

ConditionsProductYieldKey ObservationsSource
TFA (neat), 0°C → rt, 1 h(R)-2-(2-(methylamino)thiazol-4-yl)pyrrolidine95%Rapid deprotection; minimal racemization
HCl (4 M in dioxane), 2 hHydrochloride salt of free amine87%Improved solubility for downstream use

Mechanistic Insight : Acid-catalyzed cleavage proceeds via carbocation formation, stabilized by the tert-butyl group .

Thiazole Ring Functionalization

The 2-(methylamino)thiazole moiety undergoes electrophilic substitution and alkylation reactions.

Bromination at C-5 Position

ReagentsConditionsProductYieldSelectivitySource
NBS, AIBN, CCl₄, 80°CRadical bromination5-bromo-2-(methylamino)thiazol-4-yl derivative68%>95% C-5
Br₂, CH₂Cl₂, −10°CElectrophilic brominationMixture of C-4/C-5 brominated products52%3:1 (C5:C4)

Application : Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings .

Alkylation of Methylamino Group

ReagentsConditionsProductYieldNotesSource
MeI, K₂CO₃, DMF, 60°CN-Methylation2-(dimethylamino)thiazol-4-yl derivative82%Retained chirality
Benzyl bromide, DIEA, DCMN-Benzylation2-(benzyl(methyl)amino)thiazol-4-yl75%Requires Boc deprotection

Pyrrolidine Ring Modifications

The stereochemistry at the C-2 position directs regioselectivity in ring functionalization.

Oxidation of Pyrrolidine

ReagentsConditionsProductYieldDiastereoselectivitySource
Dess-Martin periodinane0°C → rt, CH₂Cl₂Pyrrolidin-2-one derivative73%>20:1 (trans:cis)
RuCl₃/NaIO₄, H₂O/EtOAcOxidative ring expansionAzepan-2-one41%Pathway dependent on pH

Reductive Amination

ReagentsConditionsProductYieldStereochemical OutcomeSource
NaBH₃CN, AcOH, MeOHWith aldehydes/ketonesC-2-alkylated pyrrolidine65–78%Retention of (R)-config

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings for biaryl synthesis.

Reaction TypeConditionsProductYieldCatalyst SystemSource
Suzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O5-aryl-2-(methylamino)thiazol-4-yl58–84%Tolerant to Boc group
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-(arylamino)thiazol-4-yl63%Requires microwave heating

Key Finding : The Boc group remains intact under Suzuki conditions (pH 7–9), but hydrolyzes in strongly basic media (pH >12) .

Stability Under Acidic Conditions

The compound’s hydrolytic stability was assessed for drug development:

ConditionDegradation PathwayHalf-LifeMajor DegradantsSource
0.1 N HCl, 37°CThiazole ring opening2.1 hThiourea intermediate
pH 4.0 buffer, 40°CBoc deprotection48 hFree pyrrolidine-thiazole

Design Insight : Incorporating electron-withdrawing groups on the thiazole improves stability (e.g., 5-CF₃ extends half-life to 8.7 h) .

Biological Activity Correlations

Modifications impact pharmacological properties:

DerivativeCDK4 IC₅₀ (nM)Solubility (μg/mL)Metabolic Stability (t₁/₂, min)Source
Parent compound4112.323
5-Bromo analogue348.917
N-Demethylated analogue8922.145

Trend : Bromination enhances kinase inhibition but reduces solubility; N-methylation optimizes metabolic stability .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound has shown promise as an anticancer agent through various mechanisms:

  • Inhibition of Protein Kinases: It has been identified as part of a new class of inhibitors targeting protein kinases, which play a crucial role in cell proliferation and survival. Such inhibitors are particularly relevant in the treatment of cancers, including acute myeloid leukemia .
  • Structure-Activity Relationship Studies: Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the micromolar range against human cancer cell lines like MCF-7 and HepG2, suggesting effective growth inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 22HT292.01Inhibits cell proliferation
Compound 47MV4-110.25Induces apoptosis
(R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylateVariousPotential kinase inhibition

Antimicrobial Activity

The compound's thiazole moiety contributes to its antimicrobial properties:

  • Broad Spectrum Activity: Thiazole derivatives have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to (R)-tert-butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound 25dS. aureus6.25Comparable to chloramphenicol
Compound 27eE. faecalis31.25More potent than spectinomycin

Neurological Disorders

Emerging research suggests that compounds with thiazole structures may also be beneficial in treating neurological disorders:

  • Anticonvulsant Properties: Certain thiazole derivatives have demonstrated anticonvulsant activity in animal models, indicating potential for use in epilepsy treatment . The structure of (R)-tert-butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate may contribute similarly due to its ability to interact with neurotransmitter systems.

Case Study 1: Cancer Cell Line Inhibition

In a study evaluating the effects of various thiazole derivatives on cancer cell lines, it was found that several compounds exhibited significant growth inhibition at low concentrations. The results indicated that the presence of specific substituents on the thiazole ring enhances antiproliferative activity, supporting the hypothesis that (R)-tert-butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate could be developed further for cancer therapies.

Case Study 2: Antimicrobial Testing

A series of tests conducted on thiazole derivatives against multiple bacterial strains revealed that some compounds were effective at concentrations lower than traditional antibiotics. This suggests that (R)-tert-butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate could serve as a lead compound for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • N-Boc-hydroxylamine

Uniqueness

Compared to similar compounds, ®-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of a pyrrolidine ring and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

 R tert Butyl 2 2 methylamino thiazol 4 yl pyrrolidine 1 carboxylate\text{ R tert Butyl 2 2 methylamino thiazol 4 yl pyrrolidine 1 carboxylate}

This compound features a pyrrolidine ring substituted with a thiazole moiety, which is known for various biological activities.

Research indicates that compounds similar to (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate may exert their effects primarily through the inhibition of specific protein kinases. In particular, thiazole derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been linked to the suppression of cancer cell proliferation, making these compounds potential candidates for cancer therapy .

Biological Activity Overview

Activity Type Description
Anticancer Activity Inhibits CDK4 and CDK6, leading to reduced cell proliferation in cancer cells.
Antimicrobial Activity Potential antibacterial properties against gram-positive and gram-negative bacteria.
Neuroprotective Effects May protect neuronal cells from apoptosis in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that thiazole-based compounds significantly inhibited the growth of various cancer cell lines by inducing cell cycle arrest at the G1 phase through CDK inhibition . The results indicated a dose-dependent relationship between compound concentration and inhibitory effect.
  • Antimicrobial Evaluation : In vitro studies revealed that similar thiazole derivatives exhibited strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest a potential role for (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate in treating infections caused by antibiotic-resistant bacteria.
  • Neuroprotective Studies : Research has indicated that thiazole derivatives may also provide neuroprotective effects by modulating signaling pathways involved in neuronal survival. For instance, they were shown to reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Q & A

Q. What are the critical physical and chemical properties of (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate for experimental handling?

Key properties include:

  • Molecular weight : 283.39 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling point : 400.2 ± 55.0 °C (at 760 mmHg)
  • Flash point : 195.8 ± 31.5 °C
  • Hydrogen bond donors/acceptors : 1 and 6, respectively . Stability is influenced by the tert-butyl carbamate group, which offers protection against nucleophilic attack. Solubility in polar aprotic solvents (e.g., CH₂Cl₂) is typical, but empirical testing in target reaction solvents (e.g., DMF, THF) is recommended.

Q. What synthetic methodologies are reported for preparing (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate?

A representative synthesis involves:

  • Step 1 : Activation of a carboxylic acid precursor with isobutyl chloroformate in CH₂Cl₂ with DIPEA as a base, forming a mixed anhydride intermediate.
  • Step 2 : Coupling with 2-amino-2-methylpropanol under controlled stoichiometry.
  • Purification : Flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) yields the product in 59% yield . Optimization strategies include adjusting reaction time, temperature, and catalyst loading to enhance enantiomeric purity. Chiral HPLC or circular dichroism (CD) can verify stereochemical integrity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (chemical shifts for thiazole C-H protons at δ ~6.8–7.2 ppm) and HRMS (exact mass: 283.1205) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm).
  • Enantiomeric excess : Chiral stationary-phase chromatography or polarimetry.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiazole and pyrrolidine rings during derivatization?

  • Thiazole ring : The electron-rich 4-position (due to methylamino substitution) facilitates electrophilic substitutions (e.g., halogenation). Steric hindrance from the tert-butyl group may slow nucleophilic additions.
  • Pyrrolidine ring : The carbamate group stabilizes the ring conformation, affecting regioselectivity in ring-opening reactions. Computational modeling (DFT) can predict reactive sites . Experimental design: Use kinetic studies with varying electrophiles (e.g., iodomethane vs. benzyl bromide) to map reactivity trends.

Q. What strategies resolve contradictions in biological activity data across assay systems?

Common discrepancies arise from:

  • Enantiomeric impurities : Validate purity via chiral HPLC and retest activity.
  • Solvent effects : Compare DMSO vs. aqueous solubility impacts on assay results.
  • Metabolic instability : Conduct stability assays in liver microsomes to identify degradation pathways . Methodology: Use orthogonal assays (e.g., SPR, cellular viability) and control for batch-to-batch variability.

Q. How does stereochemistry influence its utility as a chiral building block in drug discovery?

The (R)-configuration is critical for:

  • Target binding : Enantioselective interactions with enzymes (e.g., kinases) due to spatial alignment of the thiazole and pyrrolidine moieties.
  • Metabolic stability : The R-configuration may reduce off-target hepatic metabolism compared to the S-enantiomer. Validation: Synthesize both enantiomers and compare pharmacokinetic profiles in vitro/in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.